2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 385420-42-8
Cat. No.: VC6326872
Molecular Formula: C22H21BrO7
Molecular Weight: 477.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 385420-42-8 |
|---|---|
| Molecular Formula | C22H21BrO7 |
| Molecular Weight | 477.307 |
| IUPAC Name | 2-methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C22H21BrO7/c1-13-21(22(25)28-9-8-26-2)16-10-20(17(23)11-19(16)30-13)29-12-18(24)14-4-6-15(27-3)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3 |
| Standard InChI Key | IHCRWRYYDHSGER-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC |
Introduction
2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound classified as a benzofuran derivative. Benzofurans are notable for their diverse biological activities, making them significant in medicinal and chemical research. This specific compound is characterized by its bromine, methoxy, methyl, and ester functional groups, which contribute to its chemical reactivity and potential applications.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound consists of:
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A benzofuran core substituted with:
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A bromine atom at position 6.
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A methyl group at position 2.
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A carboxylate ester group at position 3.
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A side chain featuring:
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A methoxyethyl moiety.
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A methoxyphenyl oxoethoxy substituent.
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Chemical Reactivity
The presence of the bromine atom enhances electrophilic substitution reactivity, while the ester and methoxy groups influence solubility and polarity.
Synthetic Route
The synthesis of benzofuran derivatives like this compound typically involves:
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Formation of the Benzofuran Core: This is achieved through cyclization reactions involving o-hydroxyacetophenones and halogenated reagents.
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Introduction of Substituents:
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Bromination using N-bromosuccinimide (NBS).
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Esterification reactions to introduce the carboxylate group.
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Coupling reactions to attach the methoxyphenyl oxoethoxy side chain.
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Reaction Conditions
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Solvents: Dichloromethane or acetone.
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Catalysts: Pyridine or potassium carbonate.
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Temperature: Typically reflux conditions for esterification.
Mechanism of Action
The aromatic structure allows potential DNA intercalation, while halogen substituents may form covalent bonds with proteins, disrupting biological processes.
Antimicrobial Studies
Studies on structurally related benzofurans indicate that brominated derivatives exhibit moderate antimicrobial activity against Candida species and Gram-positive bacteria .
Cytotoxicity
Preliminary studies on similar compounds suggest selective toxicity against certain cancer cell lines without harming non-cancerous cells .
Challenges
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Lack of comprehensive experimental data specific to this compound.
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Limited understanding of its pharmacokinetics and toxicity profile.
Future Directions
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Synthesis optimization for higher yields and purity.
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Detailed biological testing to evaluate anticancer, antimicrobial, or anti-inflammatory activities.
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Structural modifications to enhance activity or reduce potential toxicity.
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